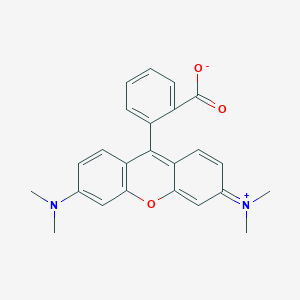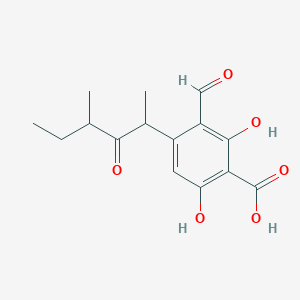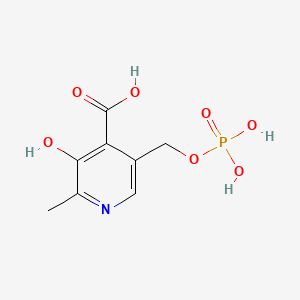![molecular formula C17H14N4S B1241812 1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-(6-quinolinylmethylideneamino)thiourea is a member of quinolines.
Scientific Research Applications
Antibacterial and Anti-MRSA Activity
1-Phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea derivatives have demonstrated significant antibacterial properties. For instance, specific compounds in this class showed notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential as a new class of antibiotics (Dolan et al., 2016).
Chemosensing and Molecular Docking Studies
These compounds have also been studied for their chemosensing capabilities. Acylthiourea derivatives, including those with quinoline structures, showed promising results in fluorescence spectrophotometry. They have potential applications in sensing and molecular docking studies, which could be beneficial for understanding and designing new drugs (Kalaiyarasi et al., 2019).
Detection of Mercury in Aquatic Plants
A quinoline-thiourea conjugate was used as a fluorescent probe for detecting mercury in aquatic plants. This highlights its potential use in environmental monitoring and pollution control (Feng et al., 2013).
Anticancer Properties
Several studies have explored the anticancer properties of quinoline-thiourea derivatives. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Bolakatti et al., 2020).
Colorimetric Sensors and Anion Sensing
These compounds have been used to develop colorimetric sensors for detecting ions like fluoride. The ability to observe color changes upon interaction with specific anions demonstrates their potential in analytical chemistry and environmental testing (Kim et al., 2012).
Inhibitors of PDGF Receptor Autophosphorylation
Compounds in this family have shown effectiveness as inhibitors of the platelet-derived growth factor (PDGF) receptor autophosphorylation. This suggests their potential application in the treatment of diseases related to PDGF receptor activity, such as restenosis (Furuta et al., 2006).
properties
Product Name |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
|---|---|
Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C17H14N4S/c22-17(20-15-6-2-1-3-7-15)21-19-12-13-8-9-16-14(11-13)5-4-10-18-16/h1-12H,(H2,20,21,22)/b19-12+ |
InChI Key |
FAKZZIYGYDHZGZ-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC3=C(C=C2)N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC3=C(C=C2)N=CC=C3 |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



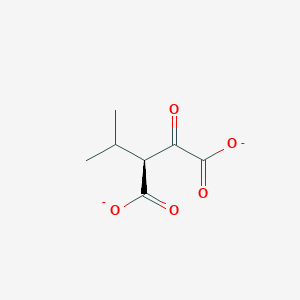
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate](/img/structure/B1241733.png)
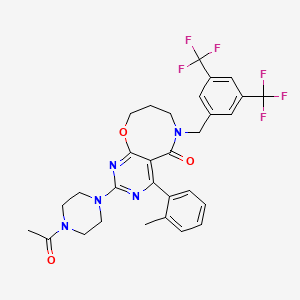
![[4-[(2R)-7-(2,2-Dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1241735.png)
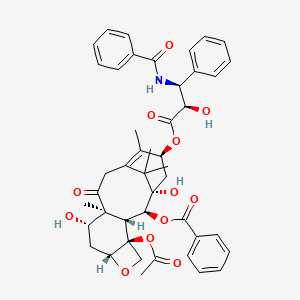
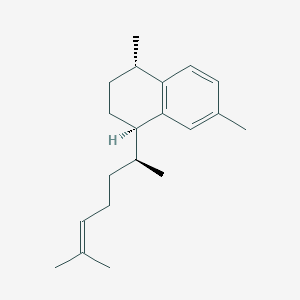
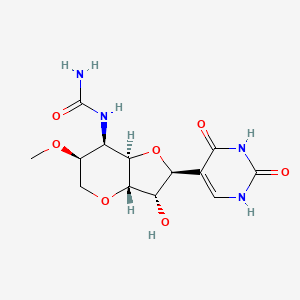
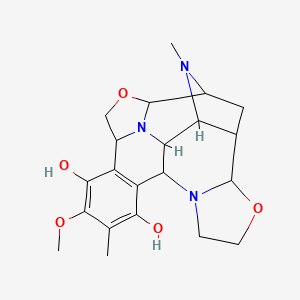
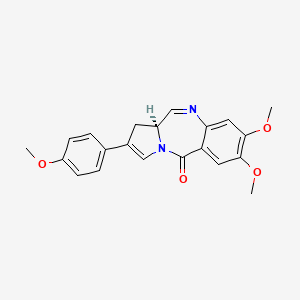
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
